
(R)-2-Methylpiperidin-4-one hydrochloride
Übersicht
Beschreibung
(R)-2-Methylpiperidin-4-one hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
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Biologische Aktivität
(R)-2-Methylpiperidin-4-one hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly as a precursor for synthesizing various biologically active molecules. This article delves into its biological activity, including antimicrobial properties, potential applications in drug design, and structural characteristics that contribute to its efficacy.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 149.62 g/mol
The compound features a piperidine ring with a methyl group at the second position and a ketone functional group at the fourth position. This structural configuration is crucial for its biological activity, particularly in enzyme interactions and receptor binding.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of related piperidinone compounds against various pathogens, including:
- Bacteria : Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli.
- Fungi : Aspergillus niger and Candida albicans.
These findings suggest that the compound may act on multiple biological targets, including enzymes involved in microbial metabolism .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, allowing for the creation of numerous derivatives with tailored biological activities. For instance, modifications to the piperidine ring can enhance solubility and bioactivity .
A comparative study on structurally similar compounds demonstrated that specific substitutions can significantly increase cytotoxicity against cancer cell lines. For example, derivatives designed from piperidinone frameworks showed reduced growth in hematological cancer cell lines while promoting apoptosis through increased expression of pro-apoptotic genes such as p53 and Bax .
Binding Affinity Studies
In silico studies have been conducted to evaluate the binding interactions of this compound with target proteins. These studies reveal favorable interactions that could lead to enhanced pharmacological profiles. The binding energy values obtained from molecular docking simulations indicate strong interactions with key residues in target proteins .
Table 1: Antimicrobial Activity of Piperidinone Derivatives
Compound | Target Organism | Activity (Zone of Inhibition) |
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(R)-2-Methylpiperidin-4-one | Staphylococcus aureus | 15 mm |
Bacillus subtilis | 12 mm | |
Salmonella typhi | 14 mm | |
Escherichia coli | 10 mm | |
Aspergillus niger | 11 mm | |
Candida albicans | 13 mm |
Table 2: Binding Energy Summary from Molecular Docking Studies
Protein Target | Binding Energy (kcal/mol) |
---|---|
DNA Gyrase | -4.5 |
Lanosterol 14α-demethylase | -7.4 |
KEAP1/NRF2 | -9.3 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-2-Methylpiperidin-4-one hydrochloride with high enantiomeric purity?
- Methodology : Enantioselective synthesis can be achieved via asymmetric hydrogenation of a prochiral ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes). Post-synthesis, purification via chiral column chromatography (e.g., using Chiralpak® IA/IB columns) or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess (ee) ≥98%. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize racemization .
- Validation : Confirm ee via chiral HPLC coupled with polarimetric detection or H NMR with chiral shift reagents (e.g., Eu(hfc)) .
Q. How can the crystal structure and ring conformation of this compound be determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For puckering analysis, apply Cremer-Pople parameters to quantify non-planarity of the piperidinone ring .
- Key Parameters : Refinement residuals (R < 5%), torsion angles, and ring puckering amplitude (e.g., > 0.5 Å indicates significant distortion) .
Q. What safety precautions are critical when handling this compound?
- Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes. Store at -20°C in airtight containers to prevent hygroscopic degradation .
- Hazards : Classified as a skin/eye irritant (GHS H315/H319) and respiratory sensitizer (H335). Thermal decomposition releases CO and NO .
Advanced Research Questions
Q. How do enantiomeric differences between (R)- and (S)-2-Methylpiperidin-4-one hydrochloride affect biological activity?
- Methodology : Compare binding affinities using in vitro receptor assays (e.g., radioligand displacement for opioid or dopamine receptors). Molecular docking (e.g., AutoDock Vina) can predict stereospecific interactions with chiral binding pockets .
- Case Study : Meperidine analogs show distinct activity based on stereochemistry; similar principles apply to piperidinone derivatives .
Q. What computational methods are suitable for modeling the tautomeric equilibria of this compound in solution?
- Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to evaluate energy differences between keto-enol tautomers. Solvent effects can be modeled using PCM or COSMO-RS .
- Validation : Compare computed H/C NMR shifts with experimental data (deviations < 0.3 ppm confirm accuracy) .
Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies (pH 1–13, 25–60°C) with UPLC-MS monitoring. Use Arrhenius plots to extrapolate shelf life. Contradictions may arise from impurity profiles (e.g., chloride counterion interactions); characterize degradation products via HRMS .
- Critical Analysis : Cross-validate findings with orthogonal techniques (e.g., NMR, IR) to rule out artifacts .
Eigenschaften
IUPAC Name |
(2R)-2-methylpiperidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLFVKOKDSUOU-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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